![molecular formula C12H12N2O5S2 B2761180 Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 923195-96-4](/img/structure/B2761180.png)
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate, commonly known as MSMA, is an organic compound that has been widely used in scientific research for various purposes. It is a colorless, crystalline solid that is soluble in water and organic solvents. MSMA has gained popularity due to its unique properties and potential applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Environmental and Agricultural Applications
Determination in Environmental Samples : A study developed and validated a method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole, a compound structurally similar to Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate, in tomato and soil samples. This highlights the environmental relevance of such compounds, particularly in monitoring and managing their levels in agricultural settings (Linghu et al., 2015).
Chemical and Physical Properties
Structural Analysis : Research involving compounds with the 1,3,4-oxadiazole ring, similar to the one present in the target compound, focuses on their synthesis and characterization, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and other techniques. These studies provide detailed information about the molecular and chemical properties, such as electrophilic and nucleophilic nature, of such compounds (Gültekin et al., 2020).
Biological Activities
Antimicrobial Properties : Some derivatives of 1,3,4-oxadiazole, structurally related to this compound, have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Sridhara et al., 2011).
Pharmacological Evaluation : Compounds featuring 1,3,4-oxadiazole moieties have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Such studies highlight the medical and pharmaceutical significance of these compounds, suggesting the potential therapeutic applications of this compound (Faheem, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that the compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways and ultimately affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment, which can in turn influence its absorption and distribution . Additionally, the compound’s stability could be affected by temperature and light exposure.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 4-Methylsulphonylphenylacetic acid, have been used as intermediates in the synthesis of heterocyclic diaryl compounds . These compounds have shown selective COX-2 inhibitory activity, suggesting potential interactions with enzymes and proteins .
Cellular Effects
Related compounds have shown antimicrobial and anti-inflammatory activities , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
Related compounds have been found to inhibit COX-2, an enzyme involved in inflammation . This suggests that Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate may also interact with biomolecules and potentially influence gene expression.
Propiedades
IUPAC Name |
methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWTHZJMLQMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

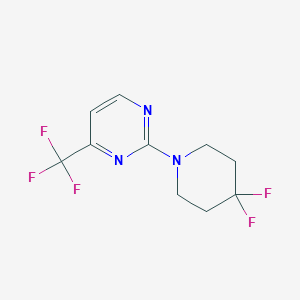
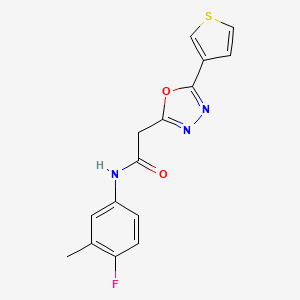
![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

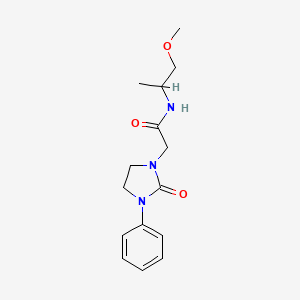
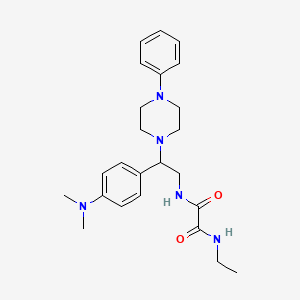
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)
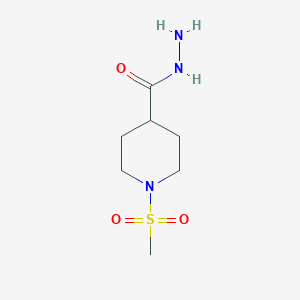
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)